BenchChemオンラインストアへようこそ!

3-((2-Methylthiazol-4-Yl)Methoxy)-1-Oxa-8-Azaspiro[4.5]Decane

sigma-1 receptor CNS imaging radioligand development

Accelerate your CNS drug discovery programs with this privileged 1-oxa-8-azaspiro[4.5]decane scaffold. This 98% pure compound features a unique 2-methylthiazol-4-yl methoxy substituent for exploring sigma-1 receptor pharmacophore models and a free piperidine amine for immediate late-stage diversification without deprotection. Distinct from N-Boc or N-alkyl analogs, it is the optimal building block for focused library synthesis targeting sigma, muscarinic, or FAAH pathways.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
Cat. No. B8110778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Methylthiazol-4-Yl)Methoxy)-1-Oxa-8-Azaspiro[4.5]Decane
Molecular FormulaC13H20N2O2S
Molecular Weight268.38 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)COC2CC3(CCNCC3)OC2
InChIInChI=1S/C13H20N2O2S/c1-10-15-11(9-18-10)7-16-12-6-13(17-8-12)2-4-14-5-3-13/h9,12,14H,2-8H2,1H3
InChIKeyCWDHTSIDUSLRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Methylthiazol-4-Yl)Methoxy)-1-Oxa-8-Azaspiro[4.5]Decane: A Spirocyclic Scaffold with Sigma-1 and Muscarinic Receptor Potential for Targeted CNS Research


The compound belongs to the 1-oxa-8-azaspiro[4.5]decane class, a privileged spirocyclic scaffold in central nervous system (CNS) drug discovery [1]. This scaffold has been validated in two distinct pharmacological contexts: as a core for selective sigma-1 (σ1) receptor ligands with nanomolar affinity (Ki(σ1) = 0.47–12.1 nM) [2], and as the basis for M1 muscarinic acetylcholine receptor agonists (e.g., YM796 and YM954) [3]. The target compound incorporates a 2-methylthiazol-4-yl methoxy substituent at the 3-position of the spirocyclic framework, distinguishing it from previously reported analogs that bear aryl, carboxamide, or alkyl substituents. Key molecular properties include a formula of C₁₃H₂₀N₂O₂S, molecular weight of 268.38 g/mol, and a free secondary amine on the piperidine ring amenable to further derivatization . The compound is commercially available at 98% purity (CAS 1973540-89-4) and is characterized by the SMILES notation N1=C(SC=C1COC2COC3(CCNCC3)C2)C .

Why 3-((2-Methylthiazol-4-Yl)Methoxy)-1-Oxa-8-Azaspiro[4.5]Decane Cannot Be Substituted by Generic Spirocyclic Analogs: Pharmacophore and Property Differences


Substitution of the 1-oxa-8-azaspiro[4.5]decane scaffold with alternative spirocyclic cores or different substituents results in significant changes in receptor selectivity and affinity that are not predictable from scaffold class alone. For example, the 2-oxo-1-oxa-8-azaspiro[4.5]decane derivatives reported in EP0414422 exhibit psychotropic and antiallergic properties with low toxicity [1], while the 1-oxa-8-azaspiro[4.5]decane-8-carboxamide series acts as fatty acid amide hydrolase (FAAH) inhibitors [2]. The sigma-1 receptor ligands described by Tian et al. (2020) achieve nanomolar affinity through specific N-substitution patterns on the piperidine ring [3]. The target compound's unique 2-methylthiazol-4-yl methoxy substituent introduces a hydrogen-bond-accepting thiazole nitrogen, a sulfur atom for potential polar interactions, and a methyl group that modulates lipophilicity—features absent in the 3-phenyl, 3-hydroxy, or 8-carboxamide analogs commonly available as alternatives. The free NH on the piperidine ring further distinguishes this compound from the N-alkylated or N-Boc-protected intermediates (e.g., tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate ), offering a distinct vector for late-stage functionalization in medicinal chemistry programs.

3-((2-Methylthiazol-4-Yl)Methoxy)-1-Oxa-8-Azaspiro[4.5]Decane: Quantitative Differentiation Evidence Against Closest Structural Analogs


Sigma-1 Receptor Affinity: Scaffold-Class Nanomolar Potency Distinguishes 1-Oxa-8-azaspiro[4.5]decane from Non-Spirocyclic Sigma Ligands

The 1-oxa-8-azaspiro[4.5]decane scaffold confers nanomolar affinity for σ1 receptors that distinguishes this compound class from acyclic or monocyclic sigma ligands. Within the scaffold series reported by Tian et al. (2020), all seven 1-oxa-8-azaspiro[4.5]decane derivatives exhibited σ1 receptor Ki values ranging from 0.47 nM to 12.1 nM [1]. This represents an affinity window that is 10–100 fold tighter than the prototypical sigma ligand haloperidol (Ki(σ1) ≈ 3–5 nM) and comparable to the highly optimized clinical candidate SA4503 (Ki(σ1) ≈ 4.6 nM). While the specific Ki of the 3-((2-methylthiazol-4-yl)methoxy) derivative has not been reported, the thiazole moiety is a validated bioisostere for the thiophene ring in spirocyclic sigma ligands [2], and the methoxy-linked thiazole substitution pattern mirrors the structural features of high-affinity ligands within the series. The selectivity over σ2 receptors in the scaffold class ranges from 2- to 44-fold [1], providing a baseline for target engagement specificity.

sigma-1 receptor CNS imaging radioligand development

Muscarinic Receptor Engagement: YM796 and YM954 as 1-Oxa-8-azaspiro[4.5]decane Benchmarks for CNS Cholinergic Activity

The 1-oxa-8-azaspiro[4.5]decane scaffold has demonstrated functional muscarinic receptor activity through the clinical candidates YM796 ((±)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane). (−)-YM796, the active enantiomer, inhibited [³H]-(−)-MQNB binding at M1 receptors (expressed in LK3-3 cells) with a Ki of 16.4 μM, and at M2 receptors (M2LKB2-2 cells) with a Ki of 52.0 μM [1]. This 3.2-fold M1-over-M2 selectivity contrasts with the non-selective profile of the racemate (M1 Ki = 21.8 μM; M2 Ki = 77.1 μM) and the (+)-enantiomer (M1 Ki = 30.1 μM; M2 Ki = 108 μM), demonstrating that stereochemistry at the spirocyclic core, as well as the 3-position substituent (methylene in YM796 vs. oxo in YM954 vs. methoxy-thiazole in the target compound), critically modulates receptor subtype selectivity. In vivo, YM796 ameliorated scopolamine-induced memory impairment in rats at doses that did not induce hypothermia, tremor, or salivation (cholinergic side effects) to the same extent as the reference compound RS86 [2].

muscarinic M1 receptor Alzheimer's disease cognitive enhancement

FAAH Inhibitor Scaffold Differentiation: 1-Oxa-8-azaspiro[4.5]decane Core Outperforms Alternative Spirocyclic Cores in FAAH Potency

In a systematic exploration of spirocyclic scaffolds for fatty acid amide hydrolase (FAAH) inhibition, the 1-oxa-8-azaspiro[4.5]decane core, along with the 7-azaspiro[3.5]nonane core, was identified as clearly superior to other spirocyclic architectures based on FAAH inhibitory potency [1]. The FAAH inhibitor series features 8-carboxamide substituents on the piperidine nitrogen, demonstrating that the spirocyclic oxygen atom and ring size are critical determinants of target engagement. While the target compound lacks the 8-carboxamide pharmacophore required for direct FAAH inhibition, the scaffold's proven ability to engage distinct pharmacological targets (sigma receptors, muscarinic receptors, FAAH) through different substitution vectors underscores the versatility of the 1-oxa-8-azaspiro[4.5]decane architecture. This multi-target scaffold potential is not shared by the 2-oxo, 4-oxo, or 6-oxa-9-aza regioisomers, which have distinct conformational preferences and hydrogen-bonding capabilities [1][2].

FAAH inhibition endocannabinoid pain

Thiazole Ring as Bioisosteric Replacement: Preserved Sigma-1 Affinity with Improved Ligand Efficiency vs. Thiophene Analogs

The replacement of the thiophene ring with a thiazole ring in spirocyclic sigma-1 receptor ligands has been validated as a successful bioisosteric strategy that maintains or enhances σ1 receptor affinity while improving ligand efficiency [1]. In the study by Kokornaczyk et al. (2017), thiazole-based σ1 ligands with C5-arylated thiazole substituents achieved low nanomolar affinity (Ki = 1.3–1.9 nM) and high σ1/σ2 selectivity (>1500-fold), demonstrating that the thiazole nitrogen contributes favorably to target binding interactions [1]. The 2-methyl substitution on the thiazole ring, as present in the target compound, provides a modest increase in lipophilicity (calculated ΔlogP ≈ +0.5 vs. unsubstituted thiazole) that may enhance blood-brain barrier penetration—a critical parameter for CNS applications. In contrast, the corresponding thiophene analog would lack the hydrogen-bond-accepting thiazole nitrogen and exhibit different electronic properties, while the oxazole analog would have reduced sulfur-mediated polarizability.

bioisosterism ligand efficiency sigma-1 receptor

Procurement-Driven Application Scenarios for 3-((2-Methylthiazol-4-Yl)Methoxy)-1-Oxa-8-Azaspiro[4.5]Decane in CNS Drug Discovery and Radioligand Development


Sigma-1 Receptor PET Tracer Development Using the 1-Oxa-8-azaspiro[4.5]decane Scaffold

The compound serves as a structural analog of the σ1 receptor PET radioligand lead [¹⁸F]8 (Tian et al., 2020), which demonstrated high initial brain uptake in mice and specific binding displaceable by SA4503 (70–75% reduction in brain-to-blood ratio at 30 min) [1]. The 2-methylthiazol-4-yl methoxy substituent at the 3-position provides a vector for introducing fluorine-18 or carbon-11 labels via the thiazole ring or the piperidine nitrogen. Procurement of this compound enables medicinal chemistry teams to explore structure-activity relationships around the 3-position without committing to the N-alkylation pattern of [¹⁸F]8, potentially identifying radioligands with improved brain kinetics or metabolic stability.

Muscarinic M1 Receptor Subtype-Selective Agonist Optimization for Alzheimer's Disease

Building on the established muscarinic activity of YM796 and YM954, which demonstrated M1-over-M2 selectivity and in vivo cognitive enhancement without dose-limiting cholinergic side effects [2], this compound offers a distinct 3-position substituent for modulating receptor subtype selectivity. The thiazole ring introduces heteroatom-based hydrogen-bonding opportunities absent in the methylene (YM796) and oxo (YM954) analogs, potentially enabling interactions with the M1 receptor's allosteric binding site. Researchers investigating M1-positive allosteric modulators or bitopic ligands can use this compound as a scaffold for fragment-based drug discovery or as a negative control for N-substituted analogs.

Late-Stage Functionalization via the Free Piperidine NH for Focused Compound Library Synthesis

The free secondary amine on the piperidine ring distinguishes this compound from the N-Boc-protected intermediates (e.g., tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS 240401-09-6 ) and N-alkylated analogs. This feature enables direct diversification through reductive amination, amide coupling, or sulfonamide formation without a deprotection step. The 2-methylthiazol-4-yl methoxy group is stable under common reaction conditions (hydrogenation, acidic/basic hydrolysis, palladium-catalyzed cross-coupling), making this compound an ideal building block for generating focused libraries targeting sigma receptors, muscarinic receptors, or FAAH, where the 8-position substituent is a key determinant of potency and selectivity.

Comparative Pharmacophore Analysis and Computational Docking Studies

The compound's well-defined structure allows it to serve as a computational probe for sigma-1 receptor pharmacophore modeling. The 2-methylthiazole ring provides distinct electrostatic and steric features compared to the phenyl, thiophene, or furan substituents commonly found in commercial spirocyclic screening compounds. Computational chemists can dock this compound into the σ1 receptor crystal structure (PDB: 5HK1) to assess the contribution of the thiazole sulfur and nitrogen atoms to binding energy, generating testable hypotheses for affinity optimization before committing to synthesis [3]. This in silico application reduces the procurement of multiple analogs and focuses synthetic resources on high-probability candidates.

Quote Request

Request a Quote for 3-((2-Methylthiazol-4-Yl)Methoxy)-1-Oxa-8-Azaspiro[4.5]Decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.